molecular formula C11H17NO4S B2617221 N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide CAS No. 2361638-84-6

N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide

Cat. No.: B2617221
CAS No.: 2361638-84-6
M. Wt: 259.32
InChI Key: ZVSVBKFSOAKETF-UHFFFAOYSA-N
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Description

N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[35]nonan-3-yl)-N-methylprop-2-enamide is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide typically involves the formation of the spirocyclic core followed by functionalization to introduce the desired substituents. One common approach involves the condensation of appropriate starting materials under controlled conditions to form the spirocyclic intermediate, which is then further reacted to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the spiro ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the spiro ring system.

    Substitution: Nucleophilic substitution reactions can occur at the spiro ring or the amide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(1,1-dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylacetamide: Shares a similar spirocyclic core but with different substituents.

    3-amino-7-oxa-1lambda6-thiaspiro[3.5]nonane-1,1-dione hydrochloride: Another spirocyclic compound with a similar core structure but different functional groups

Uniqueness

N-(1,1-Dioxo-7-oxa-1lambda6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(1,1-dioxo-7-oxa-1λ6-thiaspiro[3.5]nonan-3-yl)-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4S/c1-3-10(13)12(2)9-8-17(14,15)11(9)4-6-16-7-5-11/h3,9H,1,4-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSVBKFSOAKETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CS(=O)(=O)C12CCOCC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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